molecular formula C12H22O3 B8154287 Tert-butyl 2-(hex-5-en-1-yloxy)acetate

Tert-butyl 2-(hex-5-en-1-yloxy)acetate

Cat. No.: B8154287
M. Wt: 214.30 g/mol
InChI Key: IBRBZMQTAXIGGY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hex-5-en-1-yloxy)acetate is an organic ester compound characterized by a tert-butyl ester group and a hex-5-en-1-yloxy substituent. The tert-butyl group provides steric hindrance, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl). The hex-5-en-1-yloxy chain contains a terminal alkene, which confers reactivity toward electrophilic additions, cyclizations, or polymerizations. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of functionalized polymers or bioactive molecules.

Properties

IUPAC Name

tert-butyl 2-hex-5-enoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-6-7-8-9-14-10-11(13)15-12(2,3)4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRBZMQTAXIGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hex-5-en-1-yloxy)acetate typically involves the esterification of tert-butyl acetate with hex-5-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the esterification, thereby driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hex-5-en-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hex-5-en-1-yloxy group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

    Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Epoxides or diols depending on the oxidizing agent used.

    Reduction: The corresponding alcohol.

    Substitution: Amides or thioesters depending on the nucleophile.

Scientific Research Applications

Tert-butyl 2-(hex-5-en-1-yloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hex-5-en-1-yloxy)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and acid. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown to the products.

Comparison with Similar Compounds

This compound

  • Key Features :
    • tert-butyl ester : High steric protection, slow hydrolysis.
    • Hex-5-en-1-yloxy chain : Terminal alkene (C5–C6) enables Diels-Alder reactions or thiol-ene click chemistry.
    • Molecular Formula : C₁₂H₂₀O₃ (estimated).

Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8)

  • Key Features :
    • tert-butyl ester : Similar stability to hydrolysis.
    • Hydroxypropoxy-butoxy chain : Contains a hydroxyl group, enabling hydrogen bonding or further functionalization (e.g., glycosylation).
    • Molecular Formula : C₁₃H₂₆O₅.
  • Applications: Potential use in drug delivery systems due to hydrophilic hydroxyl groups.

Ethyl 2-((5-aminopentyl)oxy)acetate

  • Key Features: Ethyl ester: Faster hydrolysis than tert-butyl analogs. Aminopentyloxy chain: Primary amine facilitates conjugation with carboxylic acids or carbonyls. Molecular Formula: C₉H₁₉NO₃.
  • Applications : Pharmaceutical intermediates (e.g., prodrugs).

[2-tert-butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate (CAS: 850914-05-5)

  • Key Features :
    • Pentafluorophenyl thioether : Enhances electron-deficient character, improving reactivity in nucleophilic substitutions.
    • Methoxyacetate : Polar group increasing solubility in aprotic solvents.
  • Applications : Likely used in agrochemicals or as a fluorinated building block.

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Boiling/Melting Point* Stability Reactivity Highlights
This compound ~212.28 Not reported Stable under neutral conditions Alkene participates in cycloadditions
Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate 262.34 Not reported Sensitive to acidic hydrolysis Hydroxyl group enables glycosylation
Ethyl 2-((5-aminopentyl)oxy)acetate 189.25 Not reported Moderate ester stability Amine facilitates peptide coupling
[2-tert-butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate 467.35 Not reported High thermal stability Fluorinated aryl thioether enhances electrophilicity

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